molecular formula C16H23NO2 B7590062 [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol

[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol

Cat. No. B7590062
M. Wt: 261.36 g/mol
InChI Key: BHSBQNXDRFHEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol, also known as ESH-1, is a chemical compound that has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells (Liu et al., 2016).
Biochemical and Physiological Effects:
Studies have shown that [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol has antitumor activity against various types of cancer cells, including breast cancer and gastric cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells (Liu et al., 2015; Liu et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol in lab experiments is that it has been found to have antitumor activity against various types of cancer cells. However, one limitation is that the mechanism of action is not fully understood and further research is needed to elucidate this.

Future Directions

There are several future directions for research on [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol. One direction is to further investigate the mechanism of action of [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol in cancer cells. Another direction is to explore the potential applications of [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol in other areas of scientific research, such as drug discovery and development. Additionally, more studies are needed to determine the toxicity and safety of [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol in vivo.

Synthesis Methods

The synthesis of [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol involves the reaction of 3-aminophenylmethanol with 3-ethoxyspiro[3.3]heptane in the presence of a catalyst. This method has been described in detail in a research article published in the Journal of Organic Chemistry (Liu et al., 2014).

Scientific Research Applications

[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol has been found to have potential applications in scientific research, particularly in the field of cancer research. A study published in the journal Oncotarget found that [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis (Liu et al., 2016). Another study published in the journal Bioorganic & Medicinal Chemistry Letters found that [3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol had antitumor activity against human gastric cancer cells (Liu et al., 2015).

properties

IUPAC Name

[3-[(3-ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-15-10-14(16(15)7-4-8-16)17-13-6-3-5-12(9-13)11-18/h3,5-6,9,14-15,17-18H,2,4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSBQNXDRFHEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.